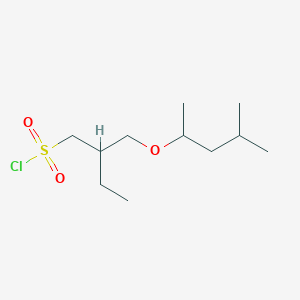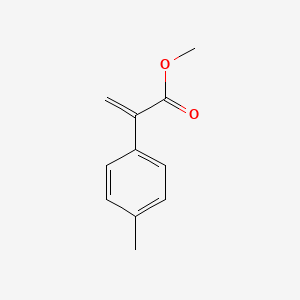
Methyl 2-(4-methylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl group is substituted with a methyl group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of methyl acrylate with 4-methylphenylacetic acid. This process is catalyzed by acidic ion exchangers and carried out under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-(4-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: 4-Bromo-2-(4-methylphenyl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(4-methylphenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of methyl 2-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 4-methylcinnamic acid and methanol. Additionally, it can undergo oxidation to form reactive intermediates that participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
Comparison: Methyl 2-(4-methylphenyl)prop-2-enoate is unique due to the presence of a methyl group at the para position of the phenyl ring, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct chemical behavior in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
methyl 2-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
InChI-Schlüssel |
SYULESWCXYLZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


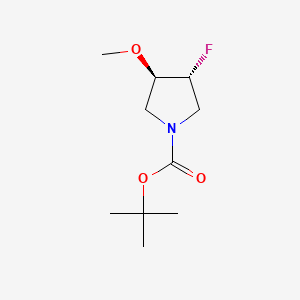
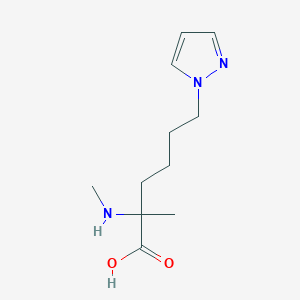
amine hydrochloride](/img/structure/B13494075.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
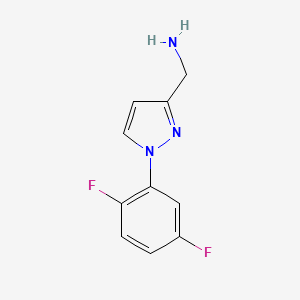
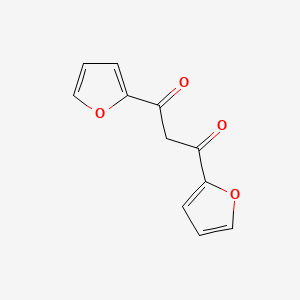
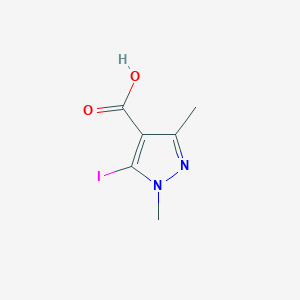
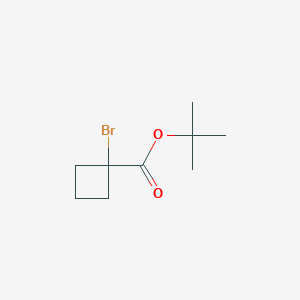
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
